molecular formula C21H28BN3O5 B12813382 [(1R)-1-[[(2S,3R)-3-hydroxy-2-[(6-phenylpyridine-2-carbonyl)amino]butanoyl]amino]-3-methylbutyl]boronic acid

[(1R)-1-[[(2S,3R)-3-hydroxy-2-[(6-phenylpyridine-2-carbonyl)amino]butanoyl]amino]-3-methylbutyl]boronic acid

Cat. No.: B12813382
M. Wt: 413.3 g/mol
InChI Key: SJFBTAPEPRWNKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CEP-18770, also known as Delanzomib, is a novel, orally active proteasome inhibitor. It is a potent and reversible P2 threonine boronic acid inhibitor of the proteasome, specifically targeting the chymotrypsin-like activity of the proteasome. This compound has shown significant promise in the treatment of multiple myeloma and other malignancies responsive to proteasome inhibition .

Preparation Methods

Synthetic Routes and Reaction Conditions

CEP-18770 is synthesized through a multi-step process involving the formation of peptide boronic acid. The synthesis begins with the preparation of the acid chloride of a precursor compound using thionyl chloride, followed by a Schotten-Baumann reaction with L-threonine. The product is then crystallized from the aqueous phase after the addition of methanol and acidification .

Industrial Production Methods

The industrial production of CEP-18770 involves optimizing the synthetic route to avoid chromatography and increase yield and purity. A stable, crystalline diethanolamine adduct is used to upgrade both the chemical and optical purity of the final product. This adduct can also potentially be used as a prodrug .

Chemical Reactions Analysis

Types of Reactions

CEP-18770 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of CEP-18770, each with potentially different biological activities .

Scientific Research Applications

CEP-18770 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study proteasome inhibition and its effects on protein degradation pathways.

    Biology: Employed in research to understand the role of proteasome inhibition in cellular processes such as apoptosis and cell cycle regulation.

    Medicine: Investigated for its therapeutic potential in treating multiple myeloma, medulloblastoma, and other cancers. .

    Industry: Potentially used in the development of new proteasome inhibitors and related therapeutic agents.

Mechanism of Action

CEP-18770 exerts its effects by inhibiting the chymotrypsin-like activity of the proteasome. This inhibition leads to the down-modulation of nuclear factor-κB (NF-κB) activity and the expression of several NF-κB downstream effectors. The compound induces apoptotic cell death in multiple myeloma cell lines and primary cultures from patients. It also exhibits strong antiangiogenic activity and represses RANKL-induced osteoclastogenesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

CEP-18770 is unique due to its oral bioavailability and favorable cytotoxicity profile towards normal cells. It also shows a more sustained pharmacodynamic inhibition of proteasome activity in tumors relative to normal tissues, leading to complete tumor regression in preclinical models .

Properties

IUPAC Name

[1-[[3-hydroxy-2-[(6-phenylpyridine-2-carbonyl)amino]butanoyl]amino]-3-methylbutyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28BN3O5/c1-13(2)12-18(22(29)30)24-21(28)19(14(3)26)25-20(27)17-11-7-10-16(23-17)15-8-5-4-6-9-15/h4-11,13-14,18-19,26,29-30H,12H2,1-3H3,(H,24,28)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJFBTAPEPRWNKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C1=CC=CC(=N1)C2=CC=CC=C2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28BN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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